6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine
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Overview
Description
6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyridin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine typically involves the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a suitable pyridine derivative with a trifluoromethoxyphenol compound. This step often requires the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Amination: The resulting intermediate undergoes amination, where an amine group is introduced to the pyridine ring. This step can be achieved using reagents like ammonia or primary amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the phenoxy and amine functionalities.
6-(Trifluoromethoxy)pyridin-3-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(Trifluoromethyl)phenoxy)pyridine: Similar phenoxy-pyridine structure but with a different substitution pattern.
Uniqueness: 6-(3-(Trifluoromethoxy)phenoxy)pyridin-3-amine is unique due to the combination of the trifluoromethoxy group, phenoxy ring, and pyridin-3-amine moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenoxy]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-2-9(6-10)18-11-5-4-8(16)7-17-11/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSGYVBODXDXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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